

# An In-depth Technical Guide to 2-bromo-1-phenylbutan-1-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Bromo-1-phenylbutan-1-one**

Cat. No.: **B142206**

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of **2-bromo-1-phenylbutan-1-one**, a versatile  $\alpha$ -bromoketone intermediate with significant applications in organic synthesis and pharmaceutical development. The document elucidates the compound's chemical identity, physicochemical properties, and stereochemistry. Detailed methodologies for its synthesis are presented, with an emphasis on the underlying reaction mechanisms. The guide further explores the rich reactivity of **2-bromo-1-phenylbutan-1-one**, focusing on nucleophilic substitution and elimination reactions that enable the construction of complex molecular architectures. Key applications, particularly in the synthesis of heterocyclic compounds and as a precursor for active pharmaceutical ingredients (APIs), are discussed. Furthermore, this guide outlines standard analytical and spectroscopic techniques for the characterization of **2-bromo-1-phenylbutan-1-one**, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Finally, essential safety and handling protocols are provided to ensure its proper management in a laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Chemical Identity and Physicochemical Properties

**2-Bromo-1-phenylbutan-1-one**, also known as  $\alpha$ -bromobutyrophenone, is an organic compound that plays a crucial role as an intermediate in various synthetic pathways.<sup>[1]</sup> Its molecular structure consists of a phenyl group attached to a butanone backbone, with a bromine atom substituted at the  $\alpha$ -position relative to the carbonyl group.<sup>[1]</sup> This structural

arrangement confers a high degree of reactivity to the molecule, making it a valuable building block in synthetic chemistry.[1]

The compound is typically a colorless to pale yellow liquid under standard conditions.[1] It is classified as an  $\alpha$ -bromoketone, a class of compounds known for their utility in forming new carbon-heteroatom and carbon-carbon bonds.[1][2]

Table 1: Physicochemical Properties of **2-bromo-1-phenylbutan-1-one**

| Property          | Value                                                            | Source |
|-------------------|------------------------------------------------------------------|--------|
| IUPAC Name        | 2-bromo-1-phenylbutan-1-one                                      | [3]    |
| CAS Number        | 877-35-0                                                         | [1]    |
| Molecular Formula | C <sub>10</sub> H <sub>11</sub> BrO                              | [3][4] |
| Molecular Weight  | 227.1 g/mol                                                      | [1][4] |
| Appearance        | Colorless to pale yellow liquid                                  | [1]    |
| SMILES            | CCC(C(=O)C1=CC=CC=C1)Br                                          | [3]    |
| InChI             | InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | [3]    |
| InChI Key         | NDHOJNYNXYLUCR-UHFFFAOYSA-N                                      | [3]    |

## Synthesis of **2-bromo-1-phenylbutan-1-one**

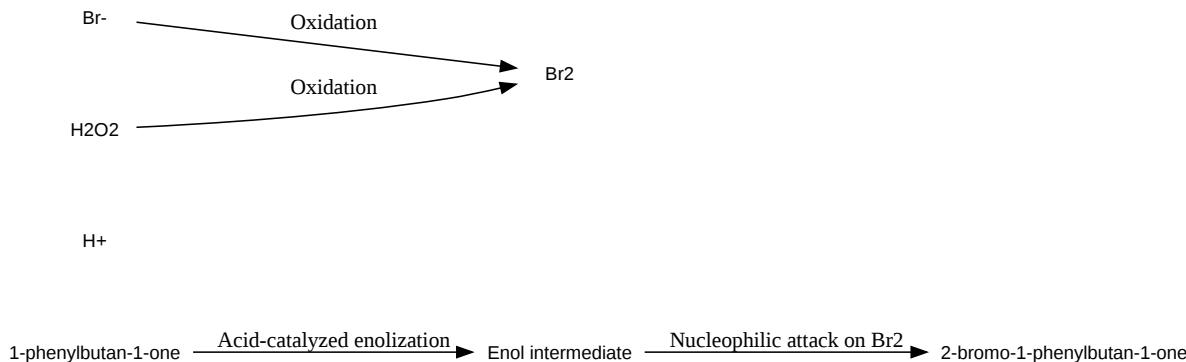
The primary synthetic route to **2-bromo-1-phenylbutan-1-one** involves the  $\alpha$ -bromination of its corresponding ketone precursor, 1-phenylbutan-1-one (butyrophenone). This electrophilic substitution reaction can be achieved using various brominating agents. A common and effective method utilizes sodium bromide in the presence of an oxidizing agent like hydrogen peroxide and an acid catalyst.[1]

# Synthesis Protocol: $\alpha$ -Bromination of 1-phenylbutan-1-one

This protocol describes the synthesis of **2-bromo-1-phenylbutan-1-one** from 1-phenylbutan-1-one.

## Materials:

- 1-phenylbutan-1-one
- Sodium bromide (NaBr)
- 30% Hydrogen peroxide ( $H_2O_2$ )
- 30% Hydrochloric acid (HCl)
- Saturated sodium carbonate solution
- Saturated brine solution
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Round bottom flask
- Stirring apparatus
- Dropping funnel
- Separatory funnel
- Standard laboratory glassware


## Procedure:

- In a round bottom flask equipped with a stirrer, combine 1-phenylbutan-1-one and sodium bromide.

- With continuous stirring, add hydrochloric acid to the mixture.
- Slowly add hydrogen peroxide to the reaction mixture via a dropping funnel. Maintain a controlled addition rate to manage any potential exotherm.
- Allow the reaction to proceed with stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, transfer the mixture to a separatory funnel and allow the layers to separate.
- Wash the organic layer with a saturated sodium carbonate solution, followed by a saturated brine solution.
- Combine the organic phases and dry over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a bright yellow oily liquid.<sup>[5]</sup>
- The crude product can be further purified by column chromatography if necessary. A typical yield for this reaction is around 95% with a purity of 98% as determined by HPLC.<sup>[5]</sup>

## Reaction Mechanism

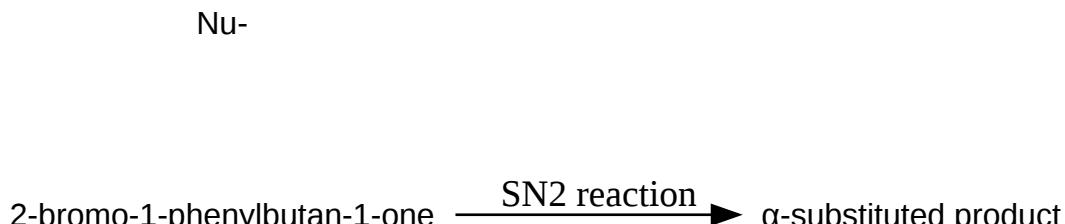
The  $\alpha$ -bromination of ketones can proceed via either an acid-catalyzed or base-catalyzed mechanism. In the described protocol, the acidic conditions facilitate the formation of an enol intermediate, which is the nucleophilic species that reacts with the electrophilic bromine. The hydrogen peroxide acts as an in-situ oxidizing agent for the bromide ions.



[Click to download full resolution via product page](#)

Figure 1: Acid-catalyzed  $\alpha$ -bromination of 1-phenylbutan-1-one.

## Chemical Reactivity and Synthetic Applications


The presence of the bromine atom at the  $\alpha$ -position to the carbonyl group makes **2-bromo-1-phenylbutan-1-one** a highly reactive and versatile synthetic intermediate. Its reactivity is dominated by nucleophilic substitution and elimination reactions.

### Nucleophilic Substitution Reactions

The bromine atom is a good leaving group and is readily displaced by a wide range of nucleophiles.<sup>[1][2]</sup> This allows for the introduction of various functional groups at the  $\alpha$ -position, leading to the synthesis of diverse molecular scaffolds.<sup>[1][2]</sup>

- Synthesis of  $\alpha$ -Amino Ketones: Reaction with primary or secondary amines yields  $\beta$ -amino ketones, which are important precursors for many biologically active compounds.<sup>[2]</sup>
- Synthesis of  $\alpha$ -Azido Ketones: **2-bromo-1-phenylbutan-1-one** serves as an intermediate in the synthesis of  $\alpha$ -azido ketones, which are valuable for constructing biologically significant heterocyclic compounds.<sup>[1]</sup>

- Formation of Heterocycles: The compound is utilized in multicomponent reactions, such as the Asinger reaction with ethyl L-cysteine ester, to produce 3-thiazolines, which are of interest in medicinal chemistry.[1]



[Click to download full resolution via product page](#)

Figure 2: General scheme for nucleophilic substitution on **2-bromo-1-phenylbutan-1-one**.

## Elimination Reactions

In the presence of a suitable base, **2-bromo-1-phenylbutan-1-one** can undergo an E2 elimination reaction to form an  $\alpha,\beta$ -unsaturated ketone.[1] The choice of base and reaction conditions can influence the regioselectivity of the elimination.

## Applications in Drug Development and Other Fields

The versatility of **2-bromo-1-phenylbutan-1-one** makes it a valuable precursor in several fields:

- Pharmaceutical Synthesis: It is a key starting material for the synthesis of various pharmaceuticals.[1][2][6] Its derivatives are explored for potential therapeutic applications in treating a range of diseases.[1] The introduction of bromine into a molecular structure is a known strategy in drug design to enhance biological activity.[7] For instance, brominated intermediates are crucial in the synthesis of drugs for neurological and endocrinological conditions.[8]
- Organic Synthesis: It serves as a fundamental building block for the synthesis of more complex organic molecules.[1]

- Material Science: Its reactive nature allows for its use in the creation of polymers and other advanced materials.[1]
- Forensic Science: The related compound,  $\alpha$ -bromovalerophenone, is used in forensic research, particularly in the study of synthetic cathinones.[9] Analytical methods developed for this compound are often applicable to **2-bromo-1-phenylbutan-1-one**.[9]

## Analytical and Spectroscopic Characterization

The identity and purity of **2-bromo-1-phenylbutan-1-one** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic Data for **2-bromo-1-phenylbutan-1-one**

| Technique           | Key Features                                                                                                                                                                                                                                                                                                                                                  |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| $^1\text{H}$ NMR    | The proton spectrum will show characteristic signals for the aromatic protons, the methine proton at the $\alpha$ -position, the methylene protons of the ethyl group, and the terminal methyl protons. The chemical shift of the $\alpha$ -proton will be significantly downfield due to the deshielding effects of the adjacent bromine and carbonyl group. |
| $^{13}\text{C}$ NMR | The carbon spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons, the $\alpha$ -carbon bearing the bromine, and the carbons of the ethyl group.                                                                                                                                                                             |
| IR Spectroscopy     | A strong absorption band characteristic of the C=O stretch of the ketone will be observed, typically in the region of $1680\text{-}1700\text{ cm}^{-1}$ . C-Br stretching vibrations can also be identified.                                                                                                                                                  |
| Mass Spectrometry   | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.                                                                                                                                                                                                                     |

Spectral data for **2-bromo-1-phenylbutan-1-one** and related compounds are available in public databases such as PubChem and the NIST WebBook.[\[3\]](#)[\[10\]](#)

## Safety and Handling

**2-Bromo-1-phenylbutan-1-one** is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:[\[3\]](#)

- Harmful if swallowed (Acute toxicity, oral)
- Causes skin irritation (Skin corrosion/irritation)
- Causes serious eye irritation (Serious eye damage/eye irritation)
- Harmful if inhaled (Acute toxicity, inhalation)
- May cause respiratory irritation

Handling Precautions:[\[11\]](#)[\[12\]](#)

- Work in a well-ventilated area or under a chemical fume hood to minimize vapor exposure.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid contact with skin and eyes, and do not inhale vapors.
- Use in a closed system where possible.

Storage:[\[11\]](#)[\[13\]](#)

- Store in a cool, dry, and well-ventilated place.
- Keep containers tightly closed and away from heat, sparks, and open flames.
- Store refrigerated to maintain stability.

- Incompatible with strong oxidizing and reducing agents.

In case of accidental release, contain the spill with an inert absorbent material and dispose of it in a tightly closed container in accordance with local regulations.[\[12\]](#)

## Conclusion

**2-Bromo-1-phenylbutan-1-one** is a pivotal intermediate in modern organic synthesis, offering a gateway to a wide array of complex molecules, particularly in the realm of pharmaceutical development. Its well-defined reactivity, centered around the  $\alpha$ -bromo ketone motif, allows for predictable and efficient synthetic transformations. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and industrial applications. This guide has provided a detailed overview of these aspects, intended to support the work of scientists and professionals in the chemical sciences.

## References

- Bloom Tech. (2025, January 8). How Can 2-Bromo-1-Phenyl-Pentan-1-One Be Safely Handled?
- PubChem. **2-Bromo-1-phenylbutan-1-one**.
- Bloom Tech. (2025, January 11). Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications?
- Bloom Tech. (2025, January 13). What industries use 2-Bromo-1-phenyl-pentan-1-one?
- Chemsoc. (2025, August 26). 2-Bromo-1-Phenyl-1-Butanone | CAS#:1451-83-8.
- Chemical Synthesis Database. 2-bromo-1-phenyl-1-butanone.
- PubChemLite. **2-bromo-1-phenylbutan-1-one** (C10H11BrO).
- ResearchGate. (2011). 2-Bromo-1-phenylethanone.
- Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design.
- PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.
- Semantic Scholar. Characteristics And Features Of The Expert Research On  $\alpha$ -Bromoaleroephene (2-bromo-1- phenylpentan-1-one).
- NIST WebBook. Ethanone, 2-bromo-1-phenyl-.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. Buy 2-Bromo-1-phenylbutan-1-one | 877-35-0 [smolecule.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. 2-Bromo-1-phenylbutan-1-one | C10H11BrO | CID 52696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. jms.ump.edu.pl [jms.ump.edu.pl]
- 8. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 11. bloomtechz.com [bloomtechz.com]
- 12. 2-Bromo-1-Phenyl-1-Butanone | CAS#:1451-83-8 | Chemsoc [chemsoc.com]
- 13. 2-Bromo-1-phenylbutan-1-one | 877-35-0 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-bromo-1-phenylbutan-1-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142206#iupac-name-for-2-bromo-1-phenylbutan-1-one]

---

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)